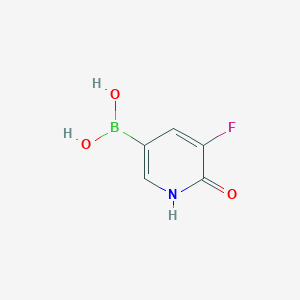
(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid
説明
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . Boronic acid is a stable and generally a non-toxic group that is easily synthesized and, due to these features, can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The molecular formula of “(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid” is C5H5BFNO3. The molecular weight is 156.91 g/mol.
Chemical Reactions Analysis
Boronic acids are increasingly utilized in diverse areas of research. Including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
科学的研究の応用
Molecular Structure and Interactions
One study focused on the molecular structure, covalent, and non-covalent interactions of an oxaborol derivative synthesized from 2-fluoro-3-pyridineboronic acid, highlighting its potential in pharmaceutical and biological applications. The study used FTIR spectroscopy, single-crystal X-ray diffraction, and quantum chemical methods to analyze its structure and interactions, suggesting its usefulness for further studies in medicine, pharmacology, and biology (Hernández-Negrete et al., 2021).
Boronic Acid-Diol Complexation
Research into the structure-reactivity relationships in boronic acid-diol complexation has been pivotal for applications in biomaterials. This includes their ability to bind with biologically relevant diols and polyols, crucial for sensing, delivery, and materials chemistry. The study provided insights into the selection of organoboron compounds based on their structure and reactivity, especially in binding with saccharides and peptidoglycans (Brooks et al., 2018).
Organic Synthesis
Fluorescence Anisotropy Analysis
β-Boronic acid-substituted Bodipy dyes have been used for fluorescence anisotropy analysis of carbohydrate binding. These studies demonstrate the potential of boronic acids in analytical (bio)chemistry, particularly in labeling catechols and carbohydrates due to their high binding affinities for diols (Hoffmann et al., 2022).
Influence of Fluorine Substituents
The influence of fluorine substituents on the properties of phenylboronic compounds has been a subject of research, particularly in the context of their applications in organic synthesis, analytical chemistry, biology, and medicine. Fluoro-substituted compounds exhibit unique properties due to the electron-withdrawing character of fluorine atoms, affecting their Lewis acidity, hydrolytic stability, and interaction with biological molecules (Gozdalik et al., 2017).
Safety And Hazards
将来の方向性
“(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid” is mainly used as a building block for synthesizing novel compounds, particularly in medicinal chemistry. The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
特性
IUPAC Name |
(5-fluoro-6-oxo-1H-pyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2,10-11H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRSXDBJJSBHFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC(=O)C(=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725469 | |
| Record name | (5-Fluoro-6-oxo-1,6-dihydropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid | |
CAS RN |
1141886-36-3 | |
| Record name | (5-Fluoro-6-oxo-1,6-dihydropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-fluoro-6-oxo-1,6-dihydropyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



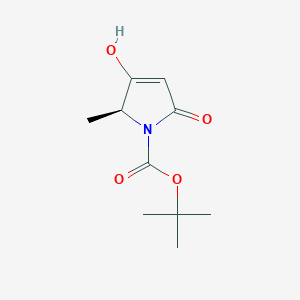
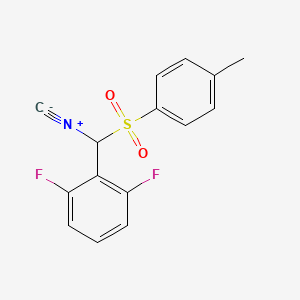
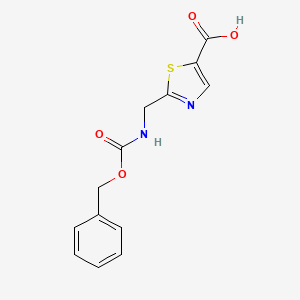
![3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398642.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole](/img/structure/B1398647.png)
![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)
![2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole](/img/structure/B1398649.png)
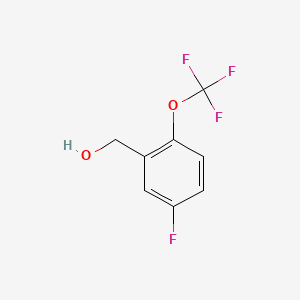
![2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398651.png)
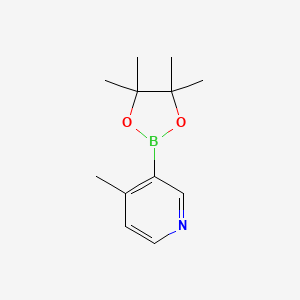
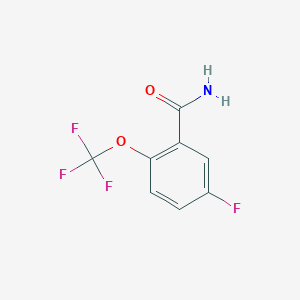
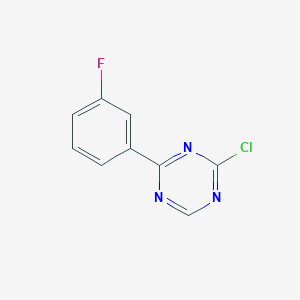
![[(2-Aminopyridin-3-yl)methylideneamino]thiourea](/img/structure/B1398657.png)